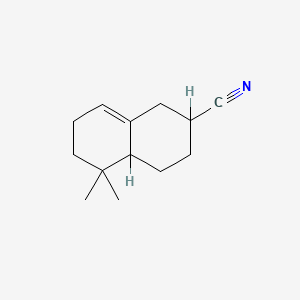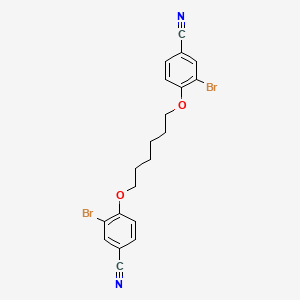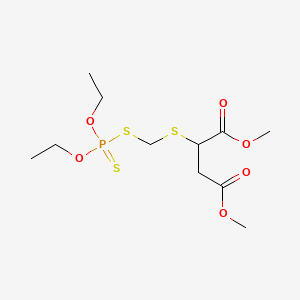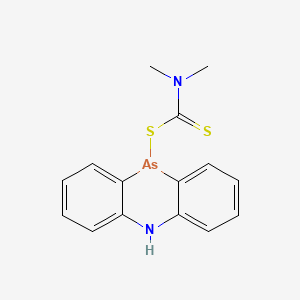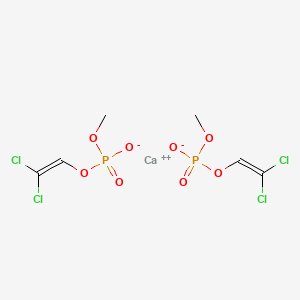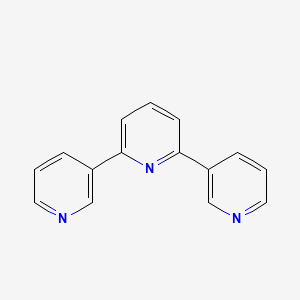
3-(Butoxymethyl)-3-(chloromethyl)oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butoxymethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity This compound is characterized by the presence of a butoxymethyl group and a chloromethyl group attached to the oxetane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-3-(chloromethyl)oxetane typically involves the reaction of 3-chloromethyl oxetane with butanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the butoxymethyl group replaces the chlorine atom. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions
3-(Butoxymethyl)-3-(chloromethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Polymerization: The strained ring structure of oxetanes makes them suitable for ring-opening polymerization, leading to the formation of polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Polymerization: Catalysts such as Lewis acids (e.g., boron trifluoride) or organometallic complexes are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Polymerization: Formation of polyethers with varying molecular weights and properties.
科学研究应用
3-(Butoxymethyl)-3-(chloromethyl)oxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyethers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
作用机制
The mechanism of action of 3-(Butoxymethyl)-3-(chloromethyl)oxetane depends on its specific application. In polymerization reactions, the strained ring structure of the oxetane facilitates ring-opening, leading to the formation of polyethers. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The butoxymethyl group can undergo oxidation or reduction, leading to various functional derivatives.
相似化合物的比较
Similar Compounds
3-(Methoxymethyl)-3-(chloromethyl)oxetane: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
3-(Ethoxymethyl)-3-(chloromethyl)oxetane: Contains an ethoxymethyl group.
3-(Propoxymethyl)-3-(chloromethyl)oxetane: Contains a propoxymethyl group.
Uniqueness
3-(Butoxymethyl)-3-(chloromethyl)oxetane is unique due to the presence of the butoxymethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in polymer chemistry and materials science.
属性
CAS 编号 |
97401-33-7 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC 名称 |
3-(butoxymethyl)-3-(chloromethyl)oxetane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-11-6-9(5-10)7-12-8-9/h2-8H2,1H3 |
InChI 键 |
IZKVMPOGWULDCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC1(COC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


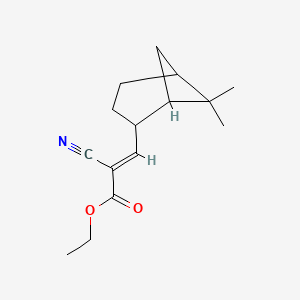

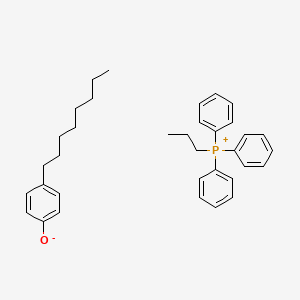
![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
